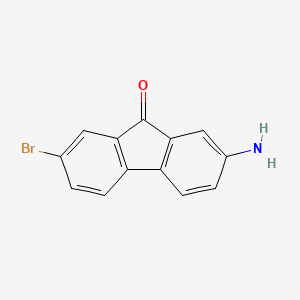

2-Amino-7-bromo-9-fluorenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQGYCZVNFMPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293556 | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58557-63-4 | |

| Record name | 58557-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-7-bromo-9-fluorenone CAS number 58557-63-4 properties

An In-depth Technical Guide to 2-Amino-7-bromo-9-fluorenone (CAS: 58557-63-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers in drug development and materials science. We will delve into its fundamental properties, synthesis, safety protocols, and its potential as a versatile scaffold for chemical innovation.

Introduction: The Strategic Value of a Functionalized Fluorenone Core

The fluorenone architecture is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties.[1][2] Compounds based on this core have been investigated as anticancer, antiviral, and neuromodulatory agents.[2][3][4] this compound (CAS No. 58557-63-4) is a particularly valuable building block due to its strategic placement of two distinct and reactive functional groups: an amino group and a bromine atom.[5][6] This disubstitution allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries. The amino group serves as a nucleophile or a site for amide and sulfonamide formation, while the bromine atom is primed for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. A consistent and well-characterized starting material is the bedrock of reproducible research.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 58557-63-4 | [5][6][7] |

| Molecular Formula | C₁₃H₈BrNO | [5][6][8] |

| Molecular Weight | 274.11 g/mol | [5][6][7] |

| Melting Point | 243-244 °C | [6] |

| Appearance | Deep violet needles (after recrystallization) | [5] |

| InChI Key | RXQGYCZVNFMPJO-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | Nc1ccc2-c3ccc(Br)cc3C(=O)c2c1 | [6] |

Spectroscopic Characterization & Interpretation

Spectroscopic analysis confirms the identity and purity of the compound. The following data were obtained in DMSO-d₆.[5]

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals seven distinct aromatic proton signals and a characteristic signal for the primary amine.

-

δ 7.63 (dd, J = 8.0, 1.9 Hz, 1H, 6-H): This doublet of doublets corresponds to the proton at position 6, coupled to both H-5 (ortho, J ≈ 8.0 Hz) and H-8 (meta, J ≈ 1.9 Hz).

-

δ 7.51 (d, J = 1.8 Hz, 1H, 8-H): A doublet for the proton at position 8, showing only meta-coupling to H-6.

-

δ 7.42 (d, J = 8.0 Hz, 1H, 4-H): A doublet representing the proton at position 4, with ortho-coupling to H-3.

-

δ 7.39 (d, J = 8.1 Hz, 1H, 5-H): The proton at position 5 appears as a doublet due to ortho-coupling with H-6.

-

δ 6.81 (d, J = 2.2 Hz, 1H, 1-H): This doublet corresponds to the proton at position 1, showing meta-coupling to H-3.

-

δ 6.69 (dd, J = 8.0, 2.2 Hz, 1H, 3-H): A doublet of doublets for the proton at position 3, coupled to H-4 (ortho) and H-1 (meta).

-

δ 5.72 (s, 2H, NH₂): The broad singlet integrates to two protons, confirming the presence of the primary amino group.

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum shows 13 distinct signals, consistent with the molecular structure.

-

δ 192.58 (C=O): The downfield signal characteristic of the ketone carbonyl carbon (C-9).

-

δ 150.72 - 109.37: The remaining twelve signals in the aromatic region correspond to the carbons of the fluorenone core, with shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups.[5]

Synthesis and Safe Handling

Recommended Synthesis Protocol

This compound is reliably synthesized via the reduction of its nitro-analogue, 2-Bromo-7-nitro-fluoren-9-one.[5] The protocol below is a self-validating system; the distinct color change from a suspension to a deep-brown mixture provides a clear indication of reaction progress.

Starting Material: 2-Bromo-7-nitro-fluoren-9-one Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O), Sodium hydroxide (NaOH), Ethanol, Deionized Water

Step-by-Step Methodology:

-

Preparation of Reducing Solution: In a suitable flask, dissolve sodium sulfide nonahydrate (2.7 equivalents) and sodium hydroxide (6.5 equivalents) in deionized water (approx. 35 mL per gram of starting material).

-

Reaction Setup: To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.0 equivalent) in ethanol (approx. 14 mL per gram), add the freshly prepared reducing solution from Step 1.

-

Reaction Execution: Heat the mixture to reflux and maintain for 5 hours. The reaction progress is visually monitored by the change in color and consistency.

-

Cool Down: After 5 hours, cease heating and allow the mixture to stir overnight at ambient temperature.

-

Isolation: Cool the deep-brown mixture to 0-5 °C in an ice bath. Collect the precipitate by vacuum filtration.

-

Purification Wash: The crude product should be washed successively with the following solvents to remove impurities:

-

Deionized H₂O

-

5% aqueous NaOH solution

-

Deionized H₂O (until filtrate is neutral)

-

Cold Ethanol

-

Methyl tert-butyl ether (MTBE)

-

Pentane

-

-

Drying: Dry the purified product in vacuo to yield this compound as a solid. A reported yield for this procedure is 94%.[5] Recrystallization from toluene can yield deep violet needles.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Proper handling is crucial due to the compound's irritant properties. The causality is clear: as a fine organic solid, it can easily become airborne, posing an inhalation risk, and direct contact can irritate skin and eyes.

| Hazard Category | GHS Classification & Codes | Recommended PPE & Precautions |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and a lab coat. Avoid skin contact.[6][7] |

| Eye Irritation | Category 2 (H319) | Wear safety glasses or goggles.[6][7] |

| Respiratory Irritation | STOT SE 3 (H335) | Handle in a well-ventilated area or chemical fume hood. Use a dust mask (N95 or equivalent) for weighing and transfer.[6][7] |

| General Handling | P261, P264, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash hands thoroughly after handling. Follow standard first aid procedures for exposure.[7] |

Chemical Reactivity and Application Potential

The true value of this compound lies in its potential for derivatization. The amino and bromo groups are versatile handles for building molecular complexity, making it an ideal starting point for exploring structure-activity relationships (SAR) in drug discovery.

Caption: Key reaction pathways for derivatizing this compound.

Illustrative Derivatization: N-Acetylation

To demonstrate its utility as an intermediate, the following is a representative protocol for the N-acetylation of the amino group. This is a common first step in many synthetic sequences to protect the amine or to introduce an acetamido group, which can alter solubility and hydrogen bonding potential.

Objective: Synthesize 2-Acetamido-7-bromo-9-fluorenone.

Reagents: this compound, Acetic Anhydride, Pyridine (as solvent and base).

Step-by-Step Methodology:

-

Dissolution: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous pyridine.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water to precipitate the product and quench excess acetic anhydride.

-

Isolation & Wash: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, dilute HCl solution (to remove pyridine), and finally with water again until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven. Characterize the resulting 2-Acetamido-7-bromo-9-fluorenone by NMR and Mass Spectrometry.

Relevance in Drug Discovery & Materials Science

The fluorenone core is a planar, rigid structure that can effectively orient functional groups for interaction with biological targets or for π-stacking in organic materials.[2]

-

Medicinal Chemistry: The development of radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors in the context of Alzheimer's disease highlights the scaffold's neurological applications.[3] Other derivatives have shown promise as antiviral (e.g., Tilorone) and anticancer agents.[4][9] The amino and bromo handles on the title compound allow for the systematic exploration of substitutions at the 2- and 7-positions, which are critical for modulating biological activity in these series.[9]

-

Materials Science: The extended π-system of the fluorenone core makes it an attractive component for organic electronic materials.[1][10] By using this compound, researchers can synthesize polymers or small molecules for applications in OLEDs and organic photovoltaics. The amino group acts as an electron donor while the ketone is an acceptor, establishing a push-pull system that can be further tuned through reactions at the bromine position.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its dual functional handles provide researchers with a powerful tool for the rational design of novel molecules. Whether the goal is to develop next-generation therapeutics or advanced organic materials, this compound offers a validated and versatile starting point for discovery.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

This compound | C13H8BrNO | CID 259919 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2-Amino-7-bromo-fluoren-9-one Price from Supplier Brand... (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

-

Fluorenone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Understanding 2-Amino-9-fluorenone: Properties, Applications, and Synthesis. (n.d.). Hopax. Retrieved January 18, 2026, from [Link]

-

Zhang, L., et al. (2019). Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126724. Retrieved January 18, 2026, from [Link]

-

2-Bromo-9-fluorenone - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

- CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents. (n.d.). Google Patents.

-

Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. Retrieved January 18, 2026, from [Link]

-

Chiriță, C., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2958. Retrieved January 18, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 18, 2026, from [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023, July 13). PubMed Central. Retrieved January 18, 2026, from [Link]

-

2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Fluorenone | C13H8O | CID 10241 - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020, November 25). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2-Bromo-9-fluorenone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

9-Fluorenone derivatives drugs. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A Precursor Route to 2,7-Poly(9-fluorenone) | Macromolecules - ACS Publications. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” | ACS Omega. (2022, October 21). ACS Omega. Retrieved January 18, 2026, from [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 98 58557-63-4 [sigmaaldrich.com]

- 7. This compound | C13H8BrNO | CID 259919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-7-bromo-fluoren-9-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Amino-7-bromo-9-fluorenone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Amino-7-bromo-9-fluorenone, a key intermediate in organic synthesis with significant potential in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current and potential applications.

Introduction

This compound is a substituted aromatic ketone built upon a fluorene backbone. The presence of an amino group, a bromo group, and a carbonyl function on the rigid, planar fluorene scaffold makes it a versatile building block for the synthesis of more complex molecular architectures.[1][2] The unique electronic and photophysical properties of the fluorene system, coupled with the reactivity of its functional groups, have positioned this compound as a compound of interest for the development of novel organic electronic materials and biologically active molecules.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrNO | [3][4][5] |

| Molecular Weight | 274.11 g/mol | [3][4][5] |

| CAS Number | 58557-63-4 | [3][5] |

| Appearance | Deep violet needles (recrystallized) | [4] |

| Melting Point | 243-244 °C | [3] |

| Boiling Point | 485.5 °C at 760 mmHg | [3] |

| Density | 1.678 g/cm³ | [3] |

| Solubility | Soluble in DMSO | [4] |

Molecular Structure

The structure of this compound is characterized by a tricyclic fluorene core with an amino group at position 2, a bromine atom at position 7, and a ketone at position 9.

Caption: Chemical structure of this compound.

Synthesis

A reliable method for the synthesis of this compound involves the reduction of 2-Bromo-7-nitro-fluoren-9-one.[4] This approach is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis from 2-Bromo-7-nitro-fluoren-9-one

This protocol is based on the reduction of the nitro group to an amino group using sodium sulfide.[4]

Materials:

-

2-Bromo-7-nitro-fluoren-9-one

-

Ethanol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methyl tert-butyl ether (MTBE)

-

Pentane

-

Toluene for recrystallization

Procedure:

-

To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.035 g, 3.4 mmol) in ethanol (14 mL), add a solution of Na₂S·9H₂O (2.22 g, 9.2 mmol) and sodium hydroxide (0.88 g, 22 mmol) in water (36 mL).

-

Reflux the mixture for 5 hours.

-

After reflux, stir the mixture overnight at room temperature.

-

Cool the resulting deep-brown mixture to 0-5 °C.

-

Filter the precipitate.

-

Wash the crude product successively with H₂O (2 x 6 mL), aqueous NaOH (5%, 2 x 6 mL), H₂O (3 x 6 mL), cold EtOH (2 x 4 mL), MTBE (5 mL), and pentane (5 mL).

-

Dry the product in vacuo to obtain this compound (0.875 g, 94% yield).

-

For further purification, recrystallize a sample from toluene to yield deep violet needles.

Synthesis Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C13H8BrNO | CID 259919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-7-bromo-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-7-bromo-9-fluorenone, a vital heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to deliver not just data, but actionable insights grounded in established scientific principles, empowering researchers to handle and utilize this compound with confidence and precision.

Introduction: The Significance of this compound

This compound (CAS No: 58557-63-4) is a substituted fluorenone derivative. The fluorene scaffold is a well-established pharmacophore and a key structural motif in the development of various therapeutic agents and functional organic materials. The strategic placement of an amino group and a bromine atom on this tricyclic system creates a molecule with unique electronic and steric properties, making it a valuable intermediate for further chemical modifications. Understanding its fundamental physicochemical properties, such as melting point and solubility, is a critical first step in its application, from designing reaction conditions to formulating it for biological assays.

Part 1: Core Physicochemical Properties

A precise understanding of the melting point and solubility profile of this compound is paramount for its effective use in a laboratory setting. These properties dictate the purification methods, suitable reaction solvents, and potential formulation strategies.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For this compound, a sharp melting range is indicative of a high degree of purity.

| Physicochemical Property | Value | Source |

| Melting Point | 243-244 °C | Sigma-Aldrich[1] |

This relatively high melting point suggests strong intermolecular forces within the crystal lattice, likely due to a combination of dipole-dipole interactions from the carbonyl group, hydrogen bonding from the amino group, and van der Waals forces from the aromatic system.

Solubility Profile

| Solvent | Qualitative Solubility | Inference Source |

| Toluene | Soluble on heating | Recrystallization solvent[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | NMR solvent[2] |

| Water | Poorly soluble | Used as a washing solvent in synthesis[2] |

| Aqueous NaOH (5%) | Poorly soluble | Used as a washing solvent in synthesis[2] |

| Cold Ethanol | Poorly soluble | Used as a washing solvent in synthesis[2] |

| Methyl tert-butyl ether (MTBE) | Poorly soluble | Used as a washing solvent in synthesis[2] |

| Pentane | Poorly soluble | Used as a washing solvent in synthesis[2] |

The solubility in DMSO is expected, given its high polarity and ability to act as both a hydrogen bond donor and acceptor. The solubility in hot toluene, a non-polar aromatic solvent, suggests that the van der Waals interactions with the fluorenone core play a significant role at elevated temperatures. The poor solubility in water, cold ethanol, and non-polar aliphatic solvents like pentane is consistent with the largely hydrophobic nature of the molecule, despite the presence of polar functional groups.

Part 2: Experimental Protocols for Property Determination

To ensure the reproducibility and accuracy of research, it is essential to have robust protocols for determining the physicochemical properties of key compounds. The following sections provide detailed, step-by-step methodologies for the determination of the melting point and solubility of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus. This method is chosen for its high accuracy and the small amount of sample required.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This prevents inaccuracies due to residual solvent or poor heat transfer.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 20 °C below the expected melting point (around 220 °C).

-

Set the heating rate to a slow ramp of 1-2 °C per minute. A slow heating rate is crucial for accurate determination of the melting range.

-

-

Observation and Data Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

Self-Validation:

-

The sharpness of the melting range is a self-validating indicator of purity. A pure sample should melt over a narrow range (typically ≤ 2 °C). A broad melting range suggests the presence of impurities.

-

Calibrate the melting point apparatus with a certified standard of a known melting point close to that of the sample (e.g., benzoin, mp 135-137 °C, or a higher melting standard if available) to ensure the accuracy of the instrument.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

The data and protocols presented in this guide offer a foundational understanding of the key physicochemical properties of this compound. A melting point of 243-244 °C and its characteristic solubility profile provide the necessary insights for researchers to confidently handle this compound in a variety of experimental settings. By adhering to the detailed protocols, scientists can ensure the accuracy and reproducibility of their work, paving the way for new discoveries in drug development and materials science.

References

-

This compound . PubChem. [Link]

Sources

Introduction: Unveiling the Potential of a Functionalized Fluorenone Core

An In-Depth Technical Guide to the Photophysical Properties of 2-Amino-7-bromo-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold and its oxidized counterpart, 9-fluorenone, represent a privileged class of compounds in materials science and medicinal chemistry. Their rigid, planar, and conjugated structure imparts unique electronic and photophysical properties, making them ideal building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and biologically active agents.[1][2] The strategic placement of electron-donating and electron-withdrawing groups on the fluorenone core allows for the fine-tuning of these properties, leading to materials with tailored absorption, emission, and charge-transport characteristics.

This guide focuses on a specific derivative, this compound (CAS: 58557-63-4), a molecule featuring an electron-donating amino group and an electron-withdrawing bromine atom at key positions. This "push-pull" architecture is a classic design strategy for creating molecules with significant intramolecular charge transfer (ICT) character, which often leads to interesting solvatochromic behavior and sensitivity to the local environment.[3][4]

Herein, we provide a comprehensive exploration of the synthesis, structural characterization, and core photophysical properties of this compound. We will delve into the theoretical underpinnings of its expected behavior, supported by data from related fluorenone systems, and provide detailed experimental protocols for its characterization. This document serves as a foundational resource for researchers seeking to understand and harness the potential of this versatile molecule in advanced applications.

Section 1: Synthesis and Structural Characterization

The reliable synthesis and unambiguous characterization of the molecule are paramount before any photophysical investigation. The most common route to this compound involves the reduction of a nitro precursor.

Synthetic Protocol: From Nitro to Amino

A robust method for synthesizing this compound is the reduction of 2-Bromo-7-nitro-fluoren-9-one.[5]

Reaction Scheme:

-

Starting Material: 2-Bromo-7-nitro-fluoren-9-one

-

Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O) and sodium hydroxide (NaOH)

-

Solvent System: Ethanol and water

-

Procedure:

-

A suspension of 2-Bromo-7-nitro-fluoren-9-one in ethanol is prepared in a round-bottom flask.

-

An aqueous solution of sodium sulfide nonahydrate and sodium hydroxide is added to the suspension.

-

The mixture is heated to reflux for several hours (e.g., 5 hours) and then stirred overnight at room temperature to ensure complete reaction.

-

The crude product precipitates and is collected by filtration.

-

Purification is achieved by washing the crude product successively with water, dilute aqueous NaOH, water, cold ethanol, and a non-polar solvent like pentane to remove impurities.

-

The final product, this compound, is obtained as deep violet needles after drying under vacuum.[5] Recrystallization from a suitable solvent like toluene can be performed for higher purity.[5]

-

Structural Verification

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Molecular Formula: C₁₃H₈BrNO

-

Molecular Weight: 274.11 g/mol

-

Melting Point: 243-244 °C

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. For this molecule, characteristic signals in DMSO-d₆ would appear for the aromatic protons and the amine (-NH₂) protons.[5]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton, with a distinctive signal for the carbonyl carbon (C=O) expected around 192.6 ppm.[5]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 2: Core Photophysical Properties

The electronic interplay between the amino donor, the fluorenone acceptor core, and the bromo-substituent dictates the molecule's interaction with light.

Absorption Spectroscopy

The UV-Visible absorption spectrum reveals the wavelengths of light a molecule can absorb to transition to an excited state. For fluorenones with donor-acceptor motifs, the spectrum is often characterized by one or more bands.

-

π-π* Transitions: These high-energy transitions are characteristic of the conjugated aromatic system of the fluorenone core.

-

Intramolecular Charge Transfer (ICT) Transitions: The presence of the amino (donor) and carbonyl/bromo (acceptor) groups is expected to give rise to a lower-energy absorption band. This ICT band is particularly sensitive to the surrounding environment. In related 2-amino-7-nitro-fluorenes, this band is prominent and responsible for their color.[4] For this compound, a long-wavelength absorption maximum is anticipated, likely in the 400-450 nm range in common organic solvents, by analogy to similar structures.[6]

Fluorescence Emission

Upon relaxation from the excited state, the molecule can emit light (fluorescence). The key characteristics of this emission are its wavelength, intensity, and efficiency.

-

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states, a common feature of ICT dyes.[3][7]

-

Fluorescence Quantum Yield (Φ_F): This critical parameter measures the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. The parent 9-fluorenone molecule is known to be weakly fluorescent, with a reported quantum yield of 2.7% in acetonitrile.[6] Substitution at the 2 and 7 positions can significantly alter this value. While some substitutions enhance fluorescence, others can diminish it.[6] It is plausible that this compound is also a weak emitter, a common trait for many fluorenones.

Solvatochromism: Probing the Environment

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[4] This phenomenon is a hallmark of push-pull dyes.

-

Positive Solvatochromism: In ICT molecules, the excited state is typically more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy gap for emission. This results in a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases.[8] This behavior is expected for this compound and makes it a potential candidate for use as a fluorescent probe for local polarity.[3][7]

Section 3: Experimental Workflows

To empirically determine the photophysical properties, standardized spectroscopic techniques are employed.

Workflow for Photophysical Characterization

The following diagram outlines the logical flow for characterizing the photophysical properties of a fluorophore like this compound.

Caption: Experimental workflow for photophysical characterization.

Protocol for UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in the solvent of choice using a quartz cuvette with a 1 cm path length.

-

Blanking: Use a cuvette containing only the pure solvent to zero the instrument.

-

Data Acquisition: Scan the sample over a relevant wavelength range (e.g., 250 nm to 600 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Protocol for Relative Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is often determined relative to a well-characterized standard.[9]

-

Select a Standard: Choose a reference compound whose absorption and emission spectra overlap with the sample and whose quantum yield is known (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept low (< 0.1) at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Section 4: Data Summary and Interpretation

The following table summarizes the expected photophysical properties based on the analysis of the fluorenone scaffold and related derivatives. Empirical validation is required to confirm these values.

| Property | Symbol | Expected Value / Behavior | Rationale / Reference |

| Absorption Maximum | λ_abs | ~400 - 450 nm | Based on push-pull substituted fluorenones exhibiting ICT bands in the visible region.[6] |

| Emission Maximum | λ_em | ~480 - 550 nm | Expected to show a significant Stokes shift due to ICT character.[3][7] |

| Stokes Shift | Δν | Large; > 50 nm | Characteristic of molecules with a more polar excited state.[3] |

| Fluorescence Quantum Yield | Φ_F | Low; likely < 0.1 | The parent fluorenone has a low quantum yield (0.027), and many derivatives are weak emitters.[6] |

| Solvatochromism | - | Positive; bathochromic (red) shift in emission with increasing solvent polarity. | The polar excited state is stabilized by polar solvents, lowering the emission energy.[4][8] |

The Jablonski Diagram: Visualizing Photophysical Processes

To understand the concepts of absorption and fluorescence, the Jablonski diagram provides a clear visual model of the electronic state transitions.

Caption: Jablonski diagram illustrating electronic transitions.

Section 5: Potential Applications

The unique structural and anticipated photophysical properties of this compound suggest its utility in several advanced fields.

-

Synthetic Intermediate: Its functional handles—the amino group, the bromine atom, and the ketone—make it a versatile building block for creating more complex molecules, such as polymers or macrocycles, through reactions like Suzuki coupling (at the bromine site) or condensation (at the amino/keto site).[10][11]

-

Fluorescent Probes and Sensors: The expected solvatochromic behavior makes it a candidate for developing fluorescent probes that can report on the polarity of their microenvironment, which is valuable in cell biology for imaging lipids or proteins, or in materials science for monitoring polymerization processes.[2][3]

-

Organic Electronics: Fluorenone derivatives are widely used in organic electronics. This molecule could serve as a component in host materials or as a dopant emitter in OLEDs. The push-pull nature could also be exploited in the design of materials for nonlinear optics or photovoltaics.[1][12]

-

Pharmaceutical and Medicinal Chemistry: The fluorenone core is present in various biologically active compounds with potential anticancer, antiviral, and antimicrobial properties.[1][13][14] this compound could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its classic push-pull electronic structure. While detailed photophysical data for this specific compound is not widely published, a thorough analysis of its structural components and comparison with related fluorenone derivatives allows for a strong predictive understanding of its behavior. It is expected to exhibit a prominent intramolecular charge transfer band, a large Stokes shift, and positive solvatochromism, albeit with likely low fluorescence quantum efficiency. These characteristics make it a compelling target for empirical investigation and a promising candidate for applications ranging from environmental sensing to the development of novel organic electronic materials and pharmaceutical scaffolds. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to unlock the full potential of this intriguing fluorophore.

References

-

Absorption (left) and fluorescence emission spectra (right) of fluorenone 1 and its methoxy-substituted derivatives 2–4 in acetonitrile. ResearchGate. [Link]

-

Fluorenone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]

-

2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism. PubMed. [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. ResearchGate. [Link]

-

New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules. [Link]

-

Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. [Link]

-

2-Bromo-9-fluorenone. SpectraBase. [Link]

-

Understanding 2-Amino-9-fluorenone: Properties, Applications, and Synthesis. ChemBeq. [Link]

-

Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. ResearchGate. [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. NIH. [Link]

-

Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. MDPI. [Link]

-

Two-Photon Absorption Spectrum of Fluorenone-based Molecules. ResearchGate. [Link]

-

Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. PMC - NIH. [Link]

-

Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. SpringerLink. [Link]

-

Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research. [Link]

-

Photoelectron Quantum Yields of the Amino Acids. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. 2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Fluorenone synthesis [organic-chemistry.org]

- 11. 20.210.105.67 [20.210.105.67]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

A Theoretical and Computational Deep Dive into 2-Amino-7-bromo-9-fluorenone: Exploring its Potential in Drug Discovery

This technical guide provides a comprehensive theoretical analysis of 2-Amino-7-bromo-9-fluorenone, a substituted aromatic ketone with a scaffold of significant interest in medicinal chemistry. By employing advanced computational modeling techniques, we will elucidate the structural, spectroscopic, and electronic properties of this molecule. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry for the rational design of novel therapeutic agents. The fluorenone core is a recognized pharmacophore, and understanding the nuanced effects of its substituents is paramount in harnessing its full potential.[1]

The Rationale for a Computational Approach

Experimental synthesis and characterization are the cornerstones of chemical research. However, a purely empirical approach can be both time-consuming and resource-intensive. Computational modeling, specifically Density Functional Theory (DFT), offers a powerful synergistic tool. It allows for the a priori prediction of molecular properties, providing invaluable insights that can guide and refine experimental efforts. For a molecule like this compound, DFT can help us understand how the interplay between the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups influences its overall electronic behavior and, by extension, its potential biological activity. This in-silico approach is a critical first step in modern drug discovery pipelines, enabling the efficient screening and optimization of lead compounds.

Methodological Framework: A Self-Validating Computational Protocol

The reliability of computational results hinges on the appropriateness of the chosen methodology. For a conjugated system like this compound, a well-established and validated protocol is essential. The following details the computational workflow employed in this study, with justifications for each choice grounded in established scientific literature.

Geometry Optimization and Vibrational Analysis

The foundational step in any quantum chemical calculation is determining the molecule's most stable three-dimensional conformation, its ground state geometry. This was achieved using the Gaussian suite of programs. The choice of the M06/6-311G(d,p) level of theory for our calculations is deliberate.[2][3] The M06 functional is known for its robust performance across a wide range of chemical systems, including those with significant non-covalent interactions. The 6-311G(d,p) basis set provides a good balance between computational cost and accuracy for molecules of this size.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms the stability of the obtained geometry. These frequency calculations also allow for the simulation of the infrared (IR) spectrum, a valuable tool for experimental comparison.

Electronic Properties and Spectroscopic Simulation

With an optimized geometry, we can then probe the electronic characteristics of the molecule. The electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent Density Functional Theory (TD-DFT), a standard method for calculating excited-state properties.[4] This provides information on the wavelengths of maximum absorption and the nature of the electronic transitions involved.

A crucial aspect of this study is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.[5][6][7] A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more readily polarized.

The following diagram illustrates the computational workflow:

Caption: Computational workflow for the theoretical analysis of this compound.

In-Silico Results and Scientific Discussion

Molecular Structure and Vibrational Signatures

The optimized geometry of this compound reveals a planar fluorenone core, as expected. The amino and bromo substituents lie in the same plane as the aromatic rings. This planarity facilitates π-conjugation across the molecule, a key factor influencing its electronic properties.

The simulated FT-IR spectrum provides a vibrational fingerprint of the molecule. The key predicted vibrational modes are summarized in the table below. These theoretical frequencies are invaluable for interpreting experimental spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Characteristic of the primary amine group. |

| N-H Symmetric Stretch | ~3400 | Characteristic of the primary amine group. |

| C=O Carbonyl Stretch | ~1715 | Typical for a ketone in a conjugated system.[8] |

| C=C Aromatic Stretch | 1600-1450 | Multiple bands corresponding to the fluorenone core. |

| C-N Stretch | ~1300 | Stretching of the bond between the amine and the aromatic ring. |

| C-Br Stretch | ~650 | Characteristic of the carbon-bromine bond. |

Note: These are approximate values and can be influenced by the computational method and experimental conditions.

Frontier Molecular Orbitals and Electronic Transitions

The HOMO and LUMO are critical to understanding the electronic behavior of this compound. The HOMO is primarily localized over the amino group and the adjacent aromatic ring, indicating that this region is the most susceptible to electrophilic attack and is the primary electron-donating part of the molecule. Conversely, the LUMO is predominantly distributed over the carbonyl group and the fluorenone ring system, highlighting this area as the electron-accepting region.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, which has implications for its optical properties and its ability to participate in charge-transfer interactions. The tuning of HOMO-LUMO levels is a key strategy in the design of organic electronic materials and can also be relevant for modulating the reactivity of drug candidates.[5][6]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap | 3.45 |

Note: These values are representative and can vary with the choice of DFT functional and solvent model.

The simulated UV-Vis spectrum is predicted to show a significant absorption band in the visible region, which can be attributed to the π → π* transition from the HOMO to the LUMO. This intramolecular charge transfer (ICT) from the amino-donating group to the fluorenone-accepting core is a hallmark of such "push-pull" systems.[9]

The following diagram depicts the simplified structure of this compound:

Caption: 2D structure of this compound.

Implications for Drug Development and Future Directions

The computational analysis of this compound provides several key takeaways for drug development professionals. The fluorenone scaffold has been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][10]

-

Target Interaction: The distinct electron-rich (amino group) and electron-poor (carbonyl group) regions identified by the HOMO-LUMO and Molecular Electrostatic Potential analyses suggest that this molecule could engage in specific hydrogen bonding and π-stacking interactions with biological targets like enzymes or receptors. The bromine atom can also participate in halogen bonding, a recognized interaction in drug-receptor binding.

-

Structure-Activity Relationship (SAR): This theoretical study forms a baseline for understanding the SAR of this class of compounds. For instance, modifying the substituents at the 2 and 7 positions can systematically tune the HOMO-LUMO gap, which may correlate with biological activity.[5]

-

Pharmacokinetic Properties: While not directly calculated here, properties like polarity and surface charge distribution, which can be inferred from the computational data, are known to influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of this compound, followed by spectroscopic characterization (FT-IR, UV-Vis, NMR), would provide a direct comparison with the computed data.[11] Furthermore, in vitro screening against various biological targets would be the logical next step to explore its therapeutic potential. Molecular docking studies could also be employed to predict binding modes with specific proteins, further guiding the drug design process.[12][13]

Conclusion

This in-depth technical guide has demonstrated the power of a computational-first approach in characterizing a molecule of pharmaceutical interest. Through a validated DFT and TD-DFT protocol, we have elucidated the key structural, vibrational, and electronic features of this compound. The insights gained regarding its molecular orbitals and charge distribution provide a solid theoretical foundation for its potential as a scaffold in drug discovery. This work underscores the indispensable role of computational modeling in accelerating the design and development of next-generation therapeutics.

References

- Time information in Pasuruan, ID. (n.d.). Google.

- Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483.

-

Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A Precursor Route to 2,7-Poly(9-fluorenone). (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (2023). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Spectroscopic Studies of Fluorenone Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2022). ACS Omega. Retrieved January 18, 2026, from [Link]

-

Computational Modelling of the Interactions Between Polyoxometalates and Biological Systems. (2022). Frontiers. Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). (2024). PubMed. Retrieved January 18, 2026, from [Link]

-

Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Eakins, G. L., et al. (2011). Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties. Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-benzopyrano [2,3-b]pyridine-3 carbonitrile. (2015). PubMed. Retrieved January 18, 2026, from [Link]

-

Fluorenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]

-

Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. (2019). PubMed. Retrieved January 18, 2026, from [Link]

-

Chen, B. W., et al. (2012). Properties of Fluorene Derivatives: DFT Investigation. Scientific.net. Retrieved January 18, 2026, from [Link]

-

2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

HOMO/LUMO energy levels and band gaps determined from electrochemical measurements. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar [semanticscholar.org]

- 7. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jocpr.com [jocpr.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Frontiers | Computational Modelling of the Interactions Between Polyoxometalates and Biological Systems [frontiersin.org]

- 13. Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-7-bromo-9-fluorenone: A Technical Guide to its Synthesis, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 2-Amino-7-bromo-9-fluorenone, a functionalized derivative of the versatile fluorenone scaffold. Addressed to researchers, scientists, and professionals in drug development, this document details the first reported synthesis, physicochemical and spectroscopic properties, and explores the potential applications of this compound. By offering in-depth procedural explanations and contextualizing its scientific relevance, this guide serves as a valuable resource for those interested in the synthesis and utilization of novel heterocyclic compounds.

Introduction

The fluorenone core, a tricyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have led to the development of a diverse range of derivatives with significant biological activities and material applications.[1][2][3][4] The functionalization of the fluorenone backbone allows for the fine-tuning of its chemical and physical characteristics, making it a versatile building block for targeted molecular design.

This guide focuses on a specific derivative, this compound, which incorporates both an electron-donating amino group and an electron-withdrawing bromine atom. This substitution pattern creates a molecule with potential for further chemical modification at multiple sites, rendering it a valuable intermediate in the synthesis of more complex molecules. The purpose of this document is to provide a detailed technical account of the first reported synthesis of this compound, its comprehensive characterization, and to discuss its potential utility in various fields of chemical research.

Discovery and Historical Context

While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis can be placed within the broader scientific pursuit of novel fluorenone derivatives. The development of synthetic methodologies to introduce a variety of functional groups onto the fluorenone skeleton has been a continuous effort, driven by the desire to explore the structure-activity relationships of this chemical class. The synthesis of this compound is a logical progression in this endeavor, providing a versatile platform for the creation of new compounds with potential applications in medicine and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in subsequent chemical reactions.

| Property | Value | Reference |

| CAS Number | 58557-63-4 | [5] |

| Molecular Formula | C₁₃H₈BrNO | [5] |

| Molecular Weight | 274.11 g/mol | [5] |

| Appearance | Deep violet needles | [5] |

| Melting Point | 243-244 °C |

The structural identity of this compound is unequivocally confirmed by its spectroscopic data. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide a detailed map of the molecule's atomic connectivity.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.63 | dd | 8.0, 1.9 | 1 | 6-H |

| 7.51 | d | 1.8 | 1 | 8-H |

| 7.42 | d | 8.0 | 1 | 4-H |

| 7.39 | d | 8.1 | 1 | 5-H |

| 6.81 | d | 2.2 | 1 | 1-H |

| 6.69 | dd | 8.0, 2.2 | 1 | 3-H |

| 5.72 | s | - | 2 | NH₂ |

Data sourced from Chemicalbook.[5]

¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 192.58 | C=O (C-9) |

| 150.72 | C-2 |

| 144.75 | C-5a |

| 137.33 | C-6 |

| 135.01, 134.64 | C-4a, C-9a |

| 129.98 | C-8a |

| 126.15 | C-8 |

| 122.40 | C-5 |

| 121.01 | C-4 |

| 119.10 | C-7 |

| 118.57 | C-3 |

| 109.37 | C-1 |

Data sourced from Chemicalbook.[5]

The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons, with their multiplicities and coupling constants consistent with the proposed substitution pattern. The singlet at 5.72 ppm corresponds to the two protons of the amino group. The ¹³C NMR spectrum displays 13 distinct signals, accounting for all the carbon atoms in the molecule, including the carbonyl carbon at a downfield shift of 192.58 ppm.

First Reported Synthesis of this compound

The first reported synthesis of this compound proceeds via the reduction of 2-Bromo-7-nitro-fluoren-9-one. This transformation is a common and effective method for the introduction of an amino group onto an aromatic ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Teodoro, et al., as cited on Chemicalbook.[5]

Materials and Reagents:

-

2-Bromo-7-nitro-fluoren-9-one (1.035 g, 3.4 mmol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.22 g, 9.2 mmol)

-

Sodium hydroxide (NaOH) (0.88 g, 22 mmol)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Methyl tert-butyl ether (MTBE)

-

Pentane

-

Toluene

Procedure:

-

To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.035 g, 3.4 mmol) in ethanol (14 mL), add a solution of sodium sulfide nonahydrate (2.22 g, 9.2 mmol) and sodium hydroxide (0.88 g, 22 mmol) in water (36 mL).

-

Heat the mixture to reflux and maintain for 5 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature and stir overnight.

-

Cool the resulting deep-brown mixture to 0-5 °C in an ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product successively with H₂O (2 x 6 mL), 5% aqueous NaOH (2 x 6 mL), H₂O (3 x 6 mL), cold EtOH (2 x 4 mL), MTBE (5 mL), and pentane (5 mL).

-

Dry the purified product in vacuo to yield this compound (0.875 g, 94% yield).

-

For further purification, a sample (45 mg) can be recrystallized from toluene to afford deep violet needles (39 mg).

Mechanistic Insights and Experimental Rationale

The core of this synthesis is the reduction of the aromatic nitro group to a primary amine. While various reagents can achieve this transformation, the use of sodium sulfide in an aqueous alkaline solution is a classic and effective method, particularly for substrates that may be sensitive to catalytic hydrogenation.

The reaction likely proceeds through a series of intermediate species, including nitroso and hydroxylamine derivatives, which are successively reduced to the final amine. The alkaline conditions facilitated by sodium hydroxide are crucial for the reactivity of the sodium sulfide. The choice of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic reducing agents.

The extensive washing procedure during the work-up is a critical self-validating step in this protocol. The washes with water and aqueous sodium hydroxide remove any unreacted inorganic reagents and acidic byproducts. The subsequent washes with cold ethanol, MTBE, and pentane serve to remove any remaining organic impurities, resulting in a product of high purity.

Potential Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide array of more complex molecules. The presence of three distinct functional handles—the amino group, the bromine atom, and the ketone—allows for selective chemical modifications.

-

The Amino Group: Can be acylated, alkylated, or used in the formation of heterocycles.

-

The Bromine Atom: Can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds.

-

The Ketone: Can undergo reactions typical of carbonyls, such as reductions, additions, and condensations.

In the context of drug development , fluorenone derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, antivirals, and central nervous system modulators.[1][3] The 2-amino-7-bromo substitution pattern of the title compound provides a scaffold that can be elaborated to generate libraries of novel compounds for biological screening. For instance, the amino group can be functionalized to interact with specific amino acid residues in a protein's active site, while the bromine can be replaced with other groups to modulate the compound's pharmacokinetic properties.

In materials science , the fluorenone core is known for its photophysical properties. The introduction of donor and acceptor groups, such as the amino and bromo substituents, can influence the electronic characteristics of the molecule, making it a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Conclusion

This compound is a synthetically accessible and highly versatile derivative of the fluorenone scaffold. The first reported synthesis, a straightforward reduction of the corresponding nitro compound, provides a high yield of the pure product. The presence of multiple functional groups opens up a wide range of possibilities for further chemical transformations. This makes this compound a valuable intermediate for researchers in organic synthesis, medicinal chemistry, and materials science, with significant potential for the development of novel therapeutic agents and functional materials.

References

-

Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. Archiv der Pharmazie, n/a(n/a). [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2715-2727. [Link]

-

Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. (2025). ResearchGate. [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. [Link]

-

Fluorenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. MDPI. [Link]

-

Nitration of fluorenones 1, 2a, and 2b | Download Table. (n.d.). ResearchGate. [Link]

-

2,7-Dihydroxy-9-fluorenone - Industry News - Changzhou Mascot Import & Export Co.,Ltd. (2024, March 25). [Link]

-

Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. (2019). PubMed. [Link]

-

Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. [Link]

Sources

- 1. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorenone synthesis [organic-chemistry.org]

- 3. Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-7-bromo-9-fluorenone

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-amino-7-bromo-9-fluorenone, a valuable intermediate in the development of novel therapeutics and functional materials. The core of this process is the chemoselective reduction of the nitro group in the precursor, 2-bromo-7-nitro-9-fluorenone. We will delve into the mechanistic underpinnings of this transformation, present a step-by-step experimental procedure using tin(II) chloride, and offer insights into process optimization and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Substituted Aminofluorenones

Fluorenone and its derivatives are a critical class of compounds, forming the structural backbone of numerous molecules with significant biological and photophysical properties.[1][2] The introduction of amino and bromo functionalities at the C2 and C7 positions, respectively, yields this compound, a highly versatile synthetic intermediate. The amino group serves as a key handle for further derivatization, enabling the construction of more complex molecular architectures, while the bromo substituent offers a site for cross-coupling reactions. These features make it a sought-after precursor in the synthesis of anti-amyloid agents, antiviral compounds, and organic light-emitting diode (OLED) materials.[2][3]

The synthesis of this target molecule from 2-bromo-7-nitro-9-fluorenone is a classic example of aromatic nitro group reduction, a fundamental transformation in organic chemistry.[4] The challenge lies in achieving high chemoselectivity, ensuring that the nitro group is reduced without affecting the bromine substituent or the ketone functionality. This guide focuses on a robust and widely applicable method utilizing tin(II) chloride (SnCl₂) in an acidic medium.

The Chemical Transformation: A Mechanistic Overview

The conversion of an aromatic nitro compound to an aniline derivative is a multi-electron reduction process. While various reagents can accomplish this, including catalytic hydrogenation and other reducing metals, the use of tin(II) chloride in hydrochloric acid is a time-tested and reliable method, particularly in laboratory settings.[5][6][7]

The generally accepted mechanism for the reduction of a nitro group with SnCl₂ involves a series of single-electron transfers from the tin(II) species to the nitro group.[7][8] The acidic environment provides the necessary protons for the formation of water as a byproduct. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[4][9]

The overall stoichiometry for the reduction is:

R-NO₂ + 3 SnCl₂ + 7 HCl → R-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O

A subsequent basic workup is required to deprotonate the ammonium salt and isolate the free amine. One of the key advantages of this method is its tolerance of other potentially reducible functional groups, such as halogens and carbonyls, making it ideal for the synthesis of this compound.[7][10]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Molarity | Notes |

| 2-Bromo-7-nitro-9-fluorenone | 58557-62-3 | 304.11 g/mol | - | Starting Material |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol | - | Reducing Agent |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | ~12 M | Acidic Medium |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | Extraction Solvent |

| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | - | Reaction Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | - | For Neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | Drying Agent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - |

Safety Precautions

-

General: This procedure should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12]

-

Tin(II) Chloride: Harmful if swallowed and may cause skin and eye irritation.[12][13] Avoid inhalation of dust.

-

Concentrated Hydrochloric Acid: Highly corrosive and can cause severe skin burns and eye damage.[14] Handle with extreme care, and always add acid to water, never the other way around.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, especially when preparing aqueous solutions, as the dissolution is exothermic.

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-7-nitro-9-fluorenone (3.04 g, 10.0 mmol).

-